2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid
Description
2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid is a synthetic α-amino acid derivative characterized by a propanoic acid backbone with an amino group at the C2 position and a substituted phenyl ring at the C3 position. The phenyl ring features a fluorine atom at the para position and a methoxy group at the meta position. Such substitutions are common in medicinal chemistry to enhance lipophilicity, bioavailability, and target binding .
Properties
IUPAC Name |
2-amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,8H,4,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRWRFACJVKRNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-fluoro-3-methoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group undergoes oxidation under strong conditions. For example:
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Decarboxylative oxidation : Reaction with potassium permanganate (KMnO₄) in acidic media produces CO₂ and 3-(4-fluoro-3-methoxyphenyl)propanoic acid derivatives .
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Side-chain oxidation : The α-carbon adjacent to the amino group is susceptible to oxidation, forming imine intermediates that hydrolyze to ketones .
Reagents & Conditions :
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Decarboxylative oxidation | KMnO₄, H₂SO₄, 80°C | 3-(4-Fluoro-3-methoxyphenyl)propanal |
| Side-chain oxidation | CrO₃, acetic acid, reflux | 2-Oxo-3-(4-fluoro-3-methoxyphenyl)propanoic acid |
Reduction Reactions
The carboxylic acid group can be reduced to primary alcohols using lithium aluminum hydride (LiAlH₄) :
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Carboxylic acid → Alcohol : LiAlH₄ in tetrahydrofuran (THF) reduces the acid to 2-amino-3-(4-fluoro-3-methoxyphenyl)propan-1-ol .
Mechanism :
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LiAlH₄ deprotonates the carboxylic acid.
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Hydride transfer to the carbonyl carbon forms an alkoxide intermediate.
Substitution Reactions
The fluorine atom on the aromatic ring participates in nucleophilic aromatic substitution (NAS) under basic conditions :
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Fluorine displacement : Reaction with sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) replaces fluorine with methoxy, forming 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid .
Kinetics :
Coupling Reactions
The compound acts as a precursor in palladium-catalyzed cross-coupling reactions:
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Suzuki-Miyaura Coupling : When iodinated at the phenyl ring, it reacts with aryl boronic acids using Pd(OAc)₂ and SPhos ligand to form biaryl derivatives .
Example Reaction :
Yield : 72–85% under optimized conditions .
Esterification and Amidation
The carboxylic acid forms esters or amides via standard acyl substitution:
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Esterification : Reaction with methanol/H₂SO₄ produces methyl 2-amino-3-(4-fluoro-3-methoxyphenyl)propanoate .
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Amidation : Coupling with amines using EDCl/HOBt yields peptide-like derivatives .
Conditions :
| Reaction | Reagents | Product |
|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | Methyl ester (95% yield) |
| Amidation | EDCl, HOBt, DIPEA, RT | 2-Amino-3-(4-fluoro-3-methoxyphenyl)propanamide |
Comparative Reactivity Data
Key findings from experimental studies:
Mechanistic Insights
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Electronic effects : The methoxy group donates electrons via resonance, activating the ring for electrophilic substitution at the para position, while fluorine withdraws electrons, directing NAS to the meta position .
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Steric effects : Bulky substituents on the phenyl ring hinder coupling reactions, reducing yields by 15–20% .
Scientific Research Applications
2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy substituents on the phenyl ring can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Fluorinated Derivatives
- Fluorine enhances metabolic stability and bioavailability compared to non-halogenated analogs .
- Hydroxyl vs. Methoxy Groups : Hydroxyl-containing analogs (e.g., ) may exhibit higher polarity and hydrogen-bonding capacity compared to methoxylated derivatives, influencing blood-brain barrier (BBB) permeability .
Heterocyclic and Aryl Modifications
- Thiazole-Linked Compounds (): Demonstrated potent antimycobacterial activity (MIC: 12.5–50 µg/mL) against M. tuberculosis H37Ra and M. bovis.
Neurotoxicity and Pharmacokinetics
- BMAA (): Neurotoxic excitatory amino acid with low BBB permeability (permeability-surface area: 2–5 × 10⁻⁵ mL/s/g). Chronic exposure in rats achieved brain concentrations of 10–30 µg/g, suggesting toxicity only at supraphysiological doses (>100 mg/kg) .
Halogenation Effects
- Diiodophenyl Derivative (): High molecular weight (440.99 g/mol) due to iodine substituents, commonly used in laboratory synthesis. Iodine enhances steric bulk and may improve radiopharmaceutical applications .
Biological Activity
2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid, also known as a derivative of phenylalanine, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, neuroprotective effects, and its implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 213.2056 g/mol. The compound features an amino group, a carboxylic acid group, and a phenyl ring that incorporates both fluorine and methoxy substituents. These structural characteristics may influence its biological interactions and therapeutic applications.
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 213.2056 g/mol |
| Functional Groups | Amino group, carboxylic acid, phenyl ring |
| Unique Features | Fluorine and methoxy substituents |
The biological activity of this compound is thought to stem from its interactions with specific molecular targets such as enzymes and receptors. The presence of fluorine and methoxy groups can enhance the compound's binding affinity and specificity, potentially influencing various biochemical pathways involved in metabolism and cellular signaling.
Neuroprotective Effects
There is emerging interest in the neuroprotective potential of amino acid derivatives. Compounds similar to this compound have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This neuroprotective activity may be attributed to their capacity to modulate neurotransmitter systems or inhibit neuroinflammatory pathways .
Case Studies
While specific case studies on this compound are scarce, related compounds have been investigated in various contexts:
- Antibacterial Studies : A study on structurally related compounds revealed that modifications in the phenyl ring significantly impacted antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups such as fluorine enhanced antibacterial activity .
- Neuroprotective Research : Investigations into similar aromatic amino acids suggest potential applications in treating neurodegenerative diseases by reducing neuronal cell death through antioxidant mechanisms .
Q & A
Q. What are the optimal synthetic routes for 2-amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : A robust approach involves adapting protocols for structurally similar fluorinated amino acids. For example, tert-butoxycarbonyl (Boc)-protected intermediates can be hydrolyzed using LiOH in a THF/water mixture (1:1 v/v) at room temperature for 2 hours, followed by acidification to isolate the product . Key considerations include:
- Protection/Deprotection : Use Boc or Fmoc groups to protect the amino group during synthesis to prevent side reactions.
- Purification : Employ preparative HPLC or recrystallization to achieve >95% purity.
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Hydrolysis | LiOH, THF/H₂O, 2 h | 85–90 | 92 |
| Acidification | HCl to pH 6 | 80 | 95+ |
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Confirm molecular weight (calc. 213.18 g/mol) and fragmentation patterns .
- NMR Spectroscopy : Use H and C NMR to resolve the fluorine-coupled splitting patterns (e.g., coupling in the aromatic region) and verify methoxy/amino group positions .
- X-ray Crystallography : Resolve stereochemistry if chiral centers are present (e.g., R/S configurations) .
- Thermodynamic Data : Measure gas-phase ion energetics via collision-induced dissociation (CID) to determine enthalpy changes (ΔrH°) during sodium adduct formation, as demonstrated for analogous tyrosine derivatives (ΔrH° ≈ 201 kJ/mol) .
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer :
- Storage : Store at −20°C under inert gas (N₂/Ar) to prevent oxidation of the methoxy or amino groups .
- Stability Testing : Conduct accelerated degradation studies under varying pH (2–12) and temperatures (25–60°C) to identify degradation products via LC-MS.
Advanced Research Questions
Q. How does the fluorine substituent influence binding to enzymes compared to non-fluorinated analogs?
- Methodological Answer : Fluorine’s electronegativity and small atomic radius alter electronic and steric interactions. For example:
- Enzyme Inhibition Assays : Compare IC₅₀ values against tyrosine-metabolizing enzymes (e.g., tyrosine hydroxylase) using fluorinated vs. non-fluorinated analogs. Fluorine may enhance binding via polar interactions or disrupt π-stacking in aromatic pockets .
- Molecular Dynamics Simulations : Model fluorine’s impact on binding pocket hydration and van der Waals interactions .
Q. What challenges arise in measuring thermodynamic properties of fluorinated aromatic amino acids?
- Methodological Answer :
- CID Challenges : Fluorine’s high electronegativity complicates fragmentation patterns in mass spectrometry, requiring high-resolution instruments to distinguish isotopic peaks .
- Solubility Issues : Low aqueous solubility of fluorinated compounds may necessitate dimethylformamide (DMF) or DMSO as co-solvents in calorimetry studies .
Q. Can this compound serve as a fluorescent or isotopic probe in protein studies?
- Methodological Answer :
- Fluorescent Labeling : While not inherently fluorescent, the fluorine atom enables F NMR for tracking protein interactions. Alternatively, introduce dansyl or pyrene moieties via amino group conjugation .
- Isotopic Labeling : Synthesize C/N-labeled versions using chiral pool synthesis for metabolic tracing in cell cultures .
Data Contradictions and Resolution
- Synthesis Yield Variability : Some protocols report 85–90% yields , while others note <70% due to methoxy group side reactions. Resolution: Optimize protecting groups (e.g., use trimethylsilyl ethers for methoxy protection) .
- Enzyme Binding Discrepancies : Fluorine may enhance binding in some enzymes (e.g., kinases) but reduce affinity in others (e.g., decarboxylases). Resolution: Perform enzyme-specific docking studies to rationalize results .
Key Research Applications
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
